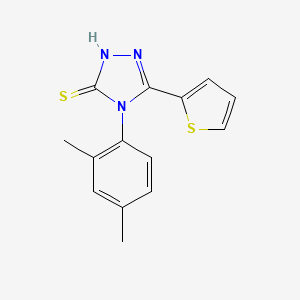![molecular formula C25H32N4O2 B5567737 1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide” is a complex organic molecule. It is related to the class of compounds known as benzylpiperazines . Benzylpiperazines are a type of stimulant drug, which have been sold as ingredients in legal recreational drugs known as “party pills” in some countries .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1CCN(CC1)Cc2ccc(CN)cc2 . This indicates that the molecule contains a benzyl group (C6H5CH2-) attached to a piperazine ring (a six-membered ring with two nitrogen atoms), along with a methyl group (CH3-) attached to one of the nitrogen atoms in the piperazine ring .
Applications De Recherche Scientifique
DNA Minor Groove Binding The synthetic dye Hoechst 33258, which is structurally related to the query compound due to its N-methyl piperazine derivative with benzimidazole groups, binds strongly to the DNA minor groove, specifically targeting AT-rich sequences. It has been extensively used as a fluorescent DNA stain, demonstrating its utility in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. Additionally, Hoechst derivatives show potential as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design focused on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antineoplastic Drug Candidates A novel series of compounds, structurally analogous to the query compound, exhibit excellent cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. These compounds show tumor-selective toxicity and the ability to modulate multi-drug resistance, engaging in apoptosis induction, generating reactive oxygen species, activating caspases, and affecting mitochondrial functions. Furthermore, they display promising antimalarial and antimycobacterial properties and are well tolerated in mice, providing a significant foundation for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Triazine and Piperazine Derivatives in Medicinal Chemistry The triazine analogs, incorporating elements similar to the query compound, exhibit potent pharmacological activities across a broad spectrum, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. These findings underscore the triazine nucleus's significance as a core moiety in drug development, highlighting the vast potential for creating future drugs (Verma et al., 2019).
Prokinetic Agents in Gastrointestinal Motility Disorders Compounds chemically related to the query, such as cisapride, serve as prokinetic agents facilitating or restoring motility across the gastrointestinal tract. Cisapride's unique mechanism, involving the enhancement of acetylcholine release, devoids it of central depressant or antidopaminergic effects. It has shown efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis and non-ulcer dyspepsia, establishing its role in gastrointestinal motility disorder therapy (McCallum et al., 2012).
Anti-mycobacterial Activity Piperazine, a core structure in compounds related to the query, is highlighted for its significant medicinal importance. Recent studies emphasize piperazine-based molecules' anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the potential of piperazine as a crucial building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Propriétés
IUPAC Name |
1-benzyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-27-15-17-29(18-16-27)25(31)22-7-9-23(10-8-22)26-24(30)21-11-13-28(14-12-21)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUDYYWKXWMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)
![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)